molecular formula C11H14ClNO B184587 N-butan-2-yl-4-chlorobenzamide CAS No. 7465-71-6

N-butan-2-yl-4-chlorobenzamide

Cat. No. B184587
CAS RN: 7465-71-6
M. Wt: 211.69 g/mol
InChI Key: YVDLPBBDWKACMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butan-2-yl-4-chlorobenzamide, also known as BAC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the benzamide class of compounds and is commonly used as a research tool in the field of neuroscience. The purpose of

Mechanism Of Action

N-butan-2-yl-4-chlorobenzamide selectively binds to the benzodiazepine site of the GABAA receptor, which results in the inhibition of the receptor's activity. This inhibition leads to a decrease in the activity of the GABAergic system, which is responsible for the regulation of anxiety, mood, and sleep. The mechanism of action of N-butan-2-yl-4-chlorobenzamide is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.

Biochemical And Physiological Effects

N-butan-2-yl-4-chlorobenzamide has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to decrease anxiety-like behavior, increase social interaction, and improve memory retention. In addition, N-butan-2-yl-4-chlorobenzamide has been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of seizures.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-butan-2-yl-4-chlorobenzamide in lab experiments is its selectivity for the benzodiazepine site of the GABAA receptor. This selectivity allows researchers to study the role of this receptor in various physiological and pathological processes without affecting other neurotransmitter systems. However, one of the limitations of using N-butan-2-yl-4-chlorobenzamide is its poor solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several potential future directions for the use of N-butan-2-yl-4-chlorobenzamide in scientific research. One area of interest is the development of new drugs that target the GABAA receptor for the treatment of neurological and psychiatric disorders. Another area of interest is the study of the role of the GABAA receptor in the regulation of sleep and circadian rhythms. Finally, there is potential for the use of N-butan-2-yl-4-chlorobenzamide in the development of new anticonvulsant drugs.

Synthesis Methods

N-butan-2-yl-4-chlorobenzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chlorobenzoic acid with butan-2-amine in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC). This reaction results in the formation of N-butan-2-yl-4-chlorobenzamide as a white crystalline solid.

Scientific Research Applications

N-butan-2-yl-4-chlorobenzamide has been widely used in scientific research due to its ability to selectively block the activity of the GABAA receptor. The GABAA receptor is an important target for the development of drugs that can treat a variety of neurological and psychiatric disorders. By selectively blocking the activity of the GABAA receptor, N-butan-2-yl-4-chlorobenzamide can be used as a research tool to study the role of this receptor in various physiological and pathological processes.

properties

CAS RN

7465-71-6

Product Name

N-butan-2-yl-4-chlorobenzamide

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-butan-2-yl-4-chlorobenzamide

InChI

InChI=1S/C11H14ClNO/c1-3-8(2)13-11(14)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

YVDLPBBDWKACMC-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)Cl

Other CAS RN

7465-71-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.